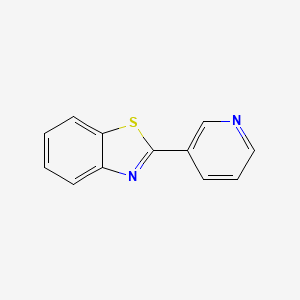

2-(3-Pyridyl)benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNLVWBCWZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284584 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2612-72-8 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Pyridyl)benzothiazole

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(3-Pyridyl)benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework in a multitude of biologically active compounds.[2] The diverse pharmacological activities exhibited by benzothiazole derivatives include antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[2][3][4] The 2-substituted benzothiazoles, in particular, have garnered considerable attention due to the synthetic accessibility of this position and the profound impact of the substituent on the molecule's biological profile.[4][5]

This compound, incorporating a pyridine ring at the 2-position, is of particular interest. The pyridine moiety can engage in hydrogen bonding and metal coordination, potentially enhancing the molecule's interaction with biological targets. This guide will detail a robust and reliable method for the synthesis of this compound and the analytical techniques required for its thorough characterization.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with a corresponding carboxylic acid.[6] This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice. PPA serves as both the solvent and the catalyst, promoting the cyclization and dehydration steps.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Amide Formation: The amino group of 2-aminothiophenol undertakes a nucleophilic attack on the carbonyl carbon of nicotinic acid, leading to the formation of an N-(2-mercaptophenyl)nicotinamide intermediate.

-

Cyclization and Dehydration: The sulfhydryl group of the intermediate then attacks the carbonyl carbon, followed by the elimination of a water molecule to yield the final benzothiazole ring system.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Aminothiophenol

-

Nicotinic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium carbonate solution

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, equipped with a magnetic stirrer and a reflux condenser, place equimolar amounts of 2-aminothiophenol and nicotinic acid.

-

Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants).

-

Heat the reaction mixture to 130-140°C with constant stirring for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to approximately 80-90°C.

-

Carefully pour the warm mixture into a beaker containing ice-cold water with constant stirring.

-

Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with deionized water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.

-

Dry the purified product in a vacuum oven.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Observation |

| Appearance | Yellow solid |

| Melting Point | Expected to be in the range of 130-140°C |

| Solubility | Soluble in common organic solvents like DMSO and chloroform, sparingly soluble in ethanol. |

Note: The melting point of the isomeric 2-(2-Pyridyl)benzothiazole has been reported in the range of 132-137°C.[4][7]

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1600, ~1470 | C=C and C=N stretching (aromatic rings) |

| ~1420 | C-N stretching in the thiazole ring |

| ~750 | C-S stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

Expected ¹H NMR Data (in CDCl₃):

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons of the benzothiazole ring will typically appear as a complex multiplet, while the protons of the pyridine ring will show distinct signals with characteristic coupling patterns.

Expected ¹³C NMR Data (in CDCl₃):

The ¹³C NMR spectrum will show signals for all 12 carbon atoms in the molecule. The carbon atom of the C=N bond in the thiazole ring is expected to have a chemical shift in the range of 160-170 ppm.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₈N₂S), which is 212.27 g/mol .

Applications and Future Perspectives

Benzothiazole derivatives, including this compound, are of great interest due to their wide range of biological activities.[3][4] They have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][8] The presence of the pyridine nitrogen atom makes this compound an excellent ligand for the formation of metal complexes, which can have applications in catalysis and materials science.[9]

Future research in this area will likely focus on the synthesis of novel derivatives of this compound with enhanced biological activities and the exploration of their potential as therapeutic agents. Furthermore, the development of their metal complexes for various applications remains a promising avenue of investigation.

References

- Mahmoud Arafat, et al. "SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI." AJOL, 2022.

- Chemsrc. "2-(2-Pyridyl)benzothiazole | CAS#:716-80-3." Accessed January 15, 2026.

- WJPR. "Biological evaluation and characterization of benzothiazole derivatives." World Journal of Pharmaceutical Research, 2024.

- CAS Common Chemistry. "2-(2-Pyridinyl)benzothiazole." Accessed January 15, 2026.

- Hala Shkyair Lihumis, et al. "A Review on Recent Development and biological applications of benzothiazole derivatives." Progress in Chemical and Biochemical Research, 2022.

- NIST. "Benzothiazole." NIST WebBook. Accessed January 15, 2026.

- The Royal Society of Chemistry. "Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole." Accessed January 15, 2026.

- ACG Publications. "Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles." Accessed January 15, 2026.

- Tarik E. Ali, et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Journal of Chemical Science and Technology, 2017.

- G. H. Elgemeie, et al. "3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one." Acta Crystallographica Section E, 2021.

- H. Friebolin. "5 Combination of 1H and 13C NMR Spectroscopy." Basic One- and Two-Dimensional NMR Spectroscopy, 2011.

- Radhiyah A. Abdul Baqi, et al. "Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives." Egyptian Journal of Chemistry, 2021.

- GNPS. "GNPS Library Spectrum CCMSLIB00000841595." Accessed January 15, 2026.

- HMDB. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930)." Accessed January 15, 2026.

- ResearchGate. "Theoretical FT-IR spectrum of benzothiazole." Accessed January 15, 2026.

- Jitender K Malik, et al. "Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity." Drug Invention Today, 2009.

- PMC. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Accessed January 15, 2026.

- ResearchGate. "Synthesis and electrochemical study of 2-(2-pyridyl)benzothiazole complexes with transition metals (CoII, NiII, and CuII). Molecular structure of aquabis[2-(2-pyridyl)benzothiazole]copper(II)

- NIH.

- MDPI. "Chemistry of 2-(2′-Aminophenyl)

- BRIAC. "Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent." Accessed January 15, 2026.

- PubMed. "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties." Accessed January 15, 2026.

- Scholars Research Library. "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." Accessed January 15, 2026.

- Semantic Scholar. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Accessed January 15, 2026.

- PubChem. "Benzothiazole, 2,3-dihydro-5-nitro-2-(3-pyridinyl)- (C12H9N3O2S)." Accessed January 15, 2026.

- NIST. "Pyridine, 2-(1-methylethyl)-." NIST WebBook. Accessed January 15, 2026.

- InstaNANO. "FTIR Functional Group Database Table with Search." Accessed January 15, 2026.

- NIST. "1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide." NIST WebBook. Accessed January 15, 2026.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. ajol.info [ajol.info]

- 4. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of 2-(3-Pyridyl)benzothiazole Derivatives

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 2-(3-Pyridyl)benzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of these fluorescent molecules. This guide delves into the theoretical underpinnings of their electronic transitions, the practical aspects of their synthesis and photophysical measurements, and the influence of their molecular structure and environment on their optical properties.

Introduction to this compound Derivatives: A Versatile Scaffold

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] The fusion of a benzene ring with a thiazole ring creates a rigid, planar structure with an extended π-conjugated system, which is conducive to fluorescence.[4] The introduction of a pyridyl substituent at the 2-position of the benzothiazole core, specifically the 3-pyridyl isomer, introduces an additional heteroatom and modulates the electronic distribution within the molecule, leading to interesting and tunable photophysical characteristics.

These derivatives have shown promise in various applications, including as fluorescent probes for bio-imaging, components in organic light-emitting diodes (OLEDs), and as scaffolds for the development of therapeutic agents.[5][6][7] A thorough understanding of their photophysical properties is paramount for the rational design and optimization of these molecules for specific applications.

Theoretical Framework: Understanding the Photophysics

The photophysical properties of this compound derivatives are governed by the transitions between electronic energy states. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes.

The key photophysical parameters that characterize these processes are:

-

Absorption and Emission Wavelengths (λ_abs and λ_em): These are determined by the energy gap between the ground and excited states. The molecular structure, including the nature of substituents and the extent of π-conjugation, plays a crucial role in tuning these wavelengths.[8]

-

Molar Absorptivity (ε): This is a measure of how strongly a molecule absorbs light at a particular wavelength.

-

Fluorescence Quantum Yield (Φ_f): This represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9]

-

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence imaging applications to minimize self-absorption.[10]

-

Fluorescence Lifetime (τ_f): This is the average time the molecule spends in the excited state before returning to the ground state.

The presence of the pyridine ring and the benzothiazole core, both of which are heteroaromatic systems, introduces n-π* and π-π* electronic transitions. The relative energies of these transitions and the efficiency of intersystem crossing (ISC) to the triplet state can significantly influence the fluorescence quantum yield.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation reaction between 2-aminothiophenol and a 3-pyridinecarbonyl derivative, such as 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.[11][12] A general synthetic route is outlined below:

Figure 1: General synthetic scheme for this compound derivatives.

Various modifications to this general scheme allow for the introduction of different substituents on both the benzothiazole and pyridine rings, enabling the fine-tuning of the photophysical properties.[1][13] For instance, Suzuki cross-coupling reactions can be employed to introduce aryl groups, further extending the π-conjugation.[14]

Experimental Characterization of Photophysical Properties

A comprehensive understanding of the photophysical properties of this compound derivatives requires a suite of spectroscopic techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

Protocol for UV-Vis Absorption and Fluorescence Measurements:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in a suitable solvent (e.g., chloroform, ethanol, or acetonitrile) in the concentration range of 10⁻⁵ to 10⁻⁶ M.[14] The choice of solvent is critical as it can influence the spectral properties (see Section 5.1).

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (typically 200-600 nm).

-

The wavelength of maximum absorption (λ_abs) corresponds to the S₀ → S₁ transition.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λ_abs.

-

Record the emission spectrum. The wavelength of maximum emission is λ_em.

-

The difference between λ_abs and λ_em gives the Stokes shift.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a crucial parameter for evaluating the efficiency of a fluorophore. It is often determined using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol for Relative Quantum Yield Determination:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.[3]

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Factors Influencing the Photophysical Properties

The photophysical properties of this compound derivatives are highly sensitive to their molecular structure and the surrounding environment.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) with a change in the polarity of the solvent.[15][16] this compound derivatives often exhibit positive solvatochromism, where the emission wavelength shows a red-shift (bathochromic shift) as the solvent polarity increases.[17] This is indicative of an intramolecular charge transfer (ICT) character in the excited state, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[10][18]

The Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity and estimate the change in dipole moment upon excitation.[16]

Figure 2: Schematic representation of solvatochromism in a molecule with an ICT excited state.

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups on the benzothiazole or pyridine rings can significantly alter the photophysical properties.[9]

-

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): These groups can increase the electron density of the π-system, generally leading to a red-shift in both absorption and emission spectra and potentially increasing the fluorescence quantum yield.[17]

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃): These groups can lower the energy of the molecular orbitals, also leading to red-shifted spectra. However, their effect on the quantum yield can be more complex and may lead to quenching of fluorescence in some cases.[9]

The position of the substituent is also critical. For instance, substitution on the benzothiazole ring will have a different electronic effect compared to substitution on the pyridine ring.

Data Summary

The following table summarizes typical photophysical properties for a hypothetical this compound derivative in different solvents. Note that these are representative values and will vary depending on the specific substituents.

| Solvent | Dielectric Constant | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f |

| n-Hexane | 1.88 | 320 | 380 | 5263 | 0.45 |

| Chloroform | 4.81 | 325 | 405 | 6584 | 0.38 |

| Ethanol | 24.55 | 330 | 430 | 7692 | 0.25 |

| Acetonitrile | 37.5 | 332 | 445 | 8333 | 0.20 |

Applications and Future Directions

The tunable photophysical properties of this compound derivatives make them attractive candidates for a range of applications:

-

Bio-imaging: Their fluorescence can be utilized for visualizing cellular structures and processes. Derivatives that exhibit aggregation-induced emission (AIE) are particularly promising for this application.[5][19]

-

Amyloid Plaque Detection: Certain benzothiazole derivatives have shown the ability to bind to and stain amyloid-β fibrils, which are associated with Alzheimer's disease.[20]

-

Organic Electronics: Their charge transport and emissive properties make them suitable for use in OLEDs and other organic electronic devices.[6]

Future research in this area will likely focus on the design and synthesis of novel derivatives with enhanced photophysical properties, such as higher quantum yields, larger Stokes shifts, and two-photon absorption capabilities for deep-tissue imaging. Furthermore, the development of derivatives that are sensitive to specific biological analytes or environmental changes will open up new avenues for their use as fluorescent sensors.

Conclusion

This technical guide has provided a comprehensive overview of the photophysical properties of this compound derivatives. A deep understanding of the interplay between their molecular structure, the surrounding environment, and their resulting optical properties is essential for harnessing their full potential in various scientific and technological fields. The experimental protocols and theoretical explanations provided herein serve as a valuable resource for researchers working with these versatile and promising fluorophores.

References

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI - AJOL. (URL: [Link])

-

Photophysical properties of compounds 1[20], 2 and 3·2C 7 H 8. - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative - DergiPark. (URL: [Link])

-

Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. - ResearchGate. (URL: [Link])

-

Novel Synthesis of Pyridine, Pyrido[2,3-d]pyrimidine, Coumarin, Thiazolone and Triazole Derivatives - Sci-Hub. (URL: [Link])

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH. (URL: [Link])

-

Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (URL: [Link])

-

PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES - chem.uaic.ro. (URL: [Link])

-

Highly diastereoselective synthesis of benzothiazolo[3,2-a]pyridines via [4 + 2] annulation reaction of 2-vinylbenzothiazoles and azlactones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. (URL: [Link])

-

Synthesis of Some Novel Benzothiazole Derivatives - Sci-Hub. (URL: [Link])

-

Theoretical study on photophysical properties of 2,1,3-benzothiadiazole-based star-shaped molecules | Semantic Scholar. (URL: [Link])

-

Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (URL: [Link])

-

Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (URL: [Link])

-

Solvatochromism and Prototropism in 2-(Aminophenyl)benzothiazoles - Sci-Hub. (URL: [Link])

-

Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials - ResearchGate. (URL: [Link])

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - Open Research@CSIR-NIScPR. (URL: [Link])

-

Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - RSC Publishing. (URL: [Link])

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - ResearchGate. (URL: [Link])

-

Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes - NIH. (URL: [Link])

-

Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles - CORE. (URL: [Link])

-

Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes - ResearchGate. (URL: [Link])

-

2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. ajol.info [ajol.info]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. chem.uaic.ro [chem.uaic.ro]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study on photophysical properties of 2,1,3-benzothiadiazole-based star-shaped molecules | Semantic Scholar [semanticscholar.org]

- 7. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. 2-(1,3-Benzothiazol-2-yl)ethanethioamides in Heterocyclic Synthesis: Novel Synthesis of Pyridine, Pyrido[2,3-d]pyrimidine, Coumarin, Thiazolone and Triazole Derivatives / Journal of Chemical Research, 1998 [sci-hub.box]

- 12. Sci-Hub. Synthesis of Some Novel Benzothiazole Derivatives / Phosphorus, Sulfur, and Silicon and the Related Elements, 2008 [sci-hub.box]

- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sci-Hub. Solvatochromism and Prototropism in 2-(Aminophenyl)benzothiazoles / Bulletin of the Chemical Society of Japan, 1991 [sci-hub.box]

- 16. Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP03274B [pubs.rsc.org]

The Multifaceted Biological Activities of 2-(3-Pyridyl)benzothiazole Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzothiazole nucleus, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a broad spectrum of biological activities.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. Within this esteemed class of compounds, the 2-(3-Pyridyl)benzothiazole analogs have emerged as a particularly promising subclass, demonstrating significant potential in oncology and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The this compound Core: A Gateway to Diverse Bioactivities

The unique arrangement of a pyridine ring at the 2-position of the benzothiazole core imparts specific electronic and steric properties that are crucial for its biological interactions. This structural motif has been extensively investigated, revealing a plethora of pharmacological effects, most notably anticancer and antimicrobial activities.[2][3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous studies have highlighted the potent antiproliferative effects of this compound analogs against a wide range of human cancer cell lines.[2][4] These compounds often induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[5]

Table 1: Anticancer Activity (IC50 values in µM) of Selected 2-Substituted Benzothiazole Analogs

| Compound ID | Substitution Pattern | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Reference |

| BTA-1 | 2-(3-Pyridyl) | 1.2 nM (SKRB-3) | 44 nM | 48 nM | - | [2] |

| BTA-2 | 2-(4-aminophenyl) | - | - | - | Potent Inhibition | [6] |

| PB11 | Complex 2-substituent | < 50 nM | - | - | - | [5] |

| Compound 4a | 2-acetamide-thiazolidinedione | 5.61 (HCT-116) | - | 7.92 | 3.84 | [7] |

| Compound 7a | Dihydropyrido[2,3-d]pyrimidine | - | 2.56 (NCI-H460) | 2.89 | - | [8] |

Note: Data is compiled from various sources and may involve different experimental conditions. Direct comparison should be made with caution.

The anticancer mechanism of these analogs is often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.[9] One of the most prominent targets is the EGFR/PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[6][10]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a downstream signaling cascade, including the PI3K/Akt pathway.[6] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.[11] Several 2-substituted benzothiazole derivatives have been shown to inhibit EGFR activity, thereby blocking this pro-survival signaling.[9] The novel benzothiazole derivative PB11, for instance, induces apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[5]

Figure 1: Simplified EGFR/PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount.[12] this compound analogs and related derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][13]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 50 | C. albicans | 25 | [14] |

| Compound 4 | E. coli | 25 | A. niger | 50 | [14] |

| Compound 10 | B. subtilis | 100 | C. albicans | 100 | [14] |

| Compound 12 | E. coli | 50 | A. niger | 50 | [14] |

| Compound 3i | M. tuberculosis H37Rv | 1 | C. albicans | 4 | [12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The antimicrobial mechanism of these compounds can vary. Some derivatives have been shown to inhibit essential microbial enzymes, such as dihydroorotase, while others may disrupt cell membrane integrity or interfere with DNA and protein synthesis.[14]

II. Experimental Protocols: A Guide to Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-documented protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of this compound analogs.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15] It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogs in culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (fresh medium).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[2]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[15][17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used for background correction.[2]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[18] It is based on the principle that during early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide (PI), a fluorescent nuclear stain, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[4]

-

Cell Treatment and Harvesting:

-

Cell Washing:

-

Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 106 cells/mL.[19]

-

Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[19]

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[19]

-

Add 5 µL of Propidium Iodide solution to the cell suspension.[19]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]

-

-

Flow Cytometry Analysis:

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a commonly used technique for determining MIC values.

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

III. Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves the condensation of 2-aminothiophenol with a pyridine-3-carboxaldehyde or a related carbonyl compound.[21][22]

Figure 3: General synthetic scheme for this compound.

A variety of synthetic methodologies can be employed, including conventional heating and microwave-assisted synthesis, to improve reaction times and yields.[8][23] The functionalization of the benzothiazole or pyridine rings can be achieved through various organic reactions to generate a library of analogs for structure-activity relationship (SAR) studies.[24]

IV. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compelling anticancer and antimicrobial activities of its analogs warrant further investigation and optimization. Future research should focus on:

-

Elucidating detailed mechanisms of action: While the inhibition of pathways like EGFR/PI3K/Akt is implicated, a deeper understanding of the specific molecular interactions is needed.

-

Expanding structure-activity relationship (SAR) studies: Systematic modifications of the core structure will help in identifying key pharmacophoric features and improving potency and selectivity.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][15][25]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI]([Link])

Sources

- 1. advancechemjournal.com [advancechemjournal.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. cvr.ac.in [cvr.ac.in]

- 13. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. pharmacyjournal.in [pharmacyjournal.in]

- 23. mdpi.com [mdpi.com]

- 24. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Introduction: The Scientific Imperative for Structural Analysis

An In-depth Technical Guide to the Structural Analysis of 2-(3-Pyridyl)benzothiazole

This guide provides a comprehensive exploration of the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a benzothiazole scaffold and a pyridine ring imparts distinct electronic and steric properties, making a thorough structural analysis paramount for understanding its function and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective that bridges experimental data with theoretical validation.

This compound belongs to a class of 2-arylbenzothiazoles that have demonstrated promising anticancer activities.[1] The precise three-dimensional arrangement of its constituent rings, the nature of their electronic communication, and the way individual molecules interact in the solid state are critical determinants of its biological activity and material properties. Understanding this architecture allows for rational drug design, prediction of molecular interactions with biological targets, and the engineering of materials with desired optical or electronic characteristics. This guide moves beyond a simple recitation of data, explaining the causality behind the analytical choices and integrating multiple techniques into a cohesive structural narrative.

Section 1: Crystallographic Analysis: The Definitive Solid-State Architecture

Molecular Geometry: Bond Lengths, Angles, and Planarity

The structure of this compound is characterized by the fusion of a benzene and a thiazole ring, forming the benzothiazole system, which is connected at the 2-position to a pyridine ring.

-

Planarity: Both the benzothiazole and pyridine ring systems are inherently aromatic and thus, individually planar.[3] The key structural parameter is the dihedral angle between these two ring systems. In analogous structures like 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the dihedral angle between the benzothiazole and an adjacent benzene ring is minimal (around 7.2°), suggesting a nearly coplanar arrangement is energetically favorable to maximize π-system conjugation.[2] However, steric hindrance can lead to deviations from planarity.

-

Bond Lengths and Angles: Bond lengths within the benzothiazole and pyridine rings are expected to be typical for aromatic C-C, C-N, and C-S bonds. The C-S bonds in the thiazole ring will be shorter than a typical single bond, indicating partial double-bond character. The central C-C bond connecting the two heterocyclic systems is critical; its length provides insight into the degree of electronic communication between the rings.

The molecular structure and a logical workflow for its analysis are visualized below.

Caption: Molecular structure of this compound.

Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions, which are crucial for the stability and physical properties of the solid material.

-

π-π Stacking: Aromatic systems like benzothiazole and pyridine readily engage in π-π stacking interactions. In related crystal structures, centroid-to-centroid distances between rings are observed in the range of 3.5 to 3.9 Å, indicative of significant stabilizing interactions.[2][4] These interactions are expected to play a vital role in the crystal lattice of this compound.

-

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the pyridine nitrogen is a potential acceptor. Weak C-H···N hydrogen bonds are commonly observed in such crystals, connecting molecules into extended networks.[5]

-

C-H···π Interactions: The electron-rich π-faces of the aromatic rings can act as acceptors for hydrogen atoms from neighboring molecules, further stabilizing the three-dimensional structure.[2]

Caption: Integrated workflow for the structural analysis of a molecule.

Integrated Structural Synopsis

The complete structural analysis of this compound requires an integrated approach. X-ray crystallography provides the foundational, high-precision solid-state structure, revealing the exact bond lengths, angles, and intermolecular packing forces like π-π stacking. This static picture is complemented by NMR spectroscopy, which confirms the covalent framework and conformational behavior in solution. FT-IR spectroscopy validates the presence of key functional groups through their vibrational signatures. Finally, computational DFT studies serve as a powerful corroborative tool, aligning theoretical predictions of geometry and electronic structure with experimental realities. Together, these techniques provide a holistic and robust understanding of the molecule's structure, which is the essential first step in elucidating its function and unlocking its potential in science and medicine.

References

-

Zhu, L., Ou, Z.-B., Jia, J., & Le, X.-Y. (2015). A Novel Cu(II) Coordination Polymer Containing Single-stranded Helical Chains: Crystal Structure, Thermal Stability, and Fluorescent Property. ResearchGate. [Link]

-

Elgemeie, G. H., Rashed, N., & El-Nezhawy, A. O. H. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 837–840. [Link]

-

Arafat, M., Abdel-Hafez, S. H., & Elgemeie, G. H. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia, 36(2), 453-465. [Link]

-

Li, J., & Wang, E. (2009). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3174. [Link]

-

De La Torre, M. K., et al. (2016). Crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Tiekink, E. R., & Siddiqui, H. L. (2017). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. IUCrData, 2(6), x170889. [Link]

-

ResearchGate. (n.d.). Intermolecular interactions in a part of the crystal lattice of complex 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). Intermolecular interactions in the crystal structures of 3 and 9. ResearchGate. [Link]

-

Request PDF. (n.d.). Biological Activity Evaluation and Computational Study of Novel Triazene Derivatives Containing Benzothiazole Rings. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 13(45), 31737-31754. [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

-

ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

ResearchGate. (n.d.). New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). PMC. [Link]

-

Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. (2024). PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. ResearchGate. [Link]

Sources

- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 2-(3-Pyridyl)benzothiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among the privileged heterocyclic structures in medicinal chemistry, the benzothiazole nucleus has emerged as a versatile pharmacophore, exhibiting a wide spectrum of biological activities. This technical guide delves into the antimicrobial properties of a specific, promising subclass: 2-(3-Pyridyl)benzothiazole compounds. We will explore the synthetic rationale, mechanisms of action, structure-activity relationships, and robust experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antimicrobial agents.

Introduction: The Benzothiazole Scaffold in Antimicrobial Drug Discovery

Benzothiazoles, characterized by a benzene ring fused to a thiazole ring, are a cornerstone in the development of therapeutic agents.[1] Their structural rigidity, combined with the presence of heteroatoms, allows for diverse interactions with biological targets.[2] The antimicrobial potential of benzothiazole derivatives is well-documented, with activity reported against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4][5] The introduction of a pyridine ring at the 2-position of the benzothiazole core has been shown to significantly enhance antimicrobial efficacy, likely due to altered electronic and solubility properties that facilitate cellular uptake and target engagement.[6][7] This guide will focus specifically on the 3-pyridyl isomer, a substitution pattern that has garnered interest for its potential to confer potent and selective antimicrobial activity.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation of 2-aminothiophenol with a suitable pyridine-containing starting material. A common and efficient method involves the reaction of 2-aminothiophenol with nicotinic acid or its derivatives (e.g., nicotinoyl chloride, nicotinamide).

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for the laboratory-scale synthesis of the parent compound.

Materials:

-

2-Aminothiophenol

-

Nicotinic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (10% w/v)

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-aminothiophenol (1.0 eq) and nicotinic acid (1.1 eq).

-

Acid Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable paste.

-

Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to 180-200 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of 10% sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Properties and Spectrum of Activity

Derivatives of this compound have demonstrated promising activity against a range of clinically relevant pathogens. The antimicrobial spectrum often encompasses both Gram-positive and Gram-negative bacteria, as well as fungal species.

Antibacterial Activity

Studies on various benzothiazole derivatives have shown efficacy against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[3] Pyridine-substituted benzothiazoles, in particular, have been noted for their potent antibacterial effects.[6] The introduction of the pyridyl moiety can enhance the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.

Antifungal Activity

The antifungal potential of benzothiazoles is also significant, with activity reported against Candida albicans and Aspergillus niger.[3][8] The presence of the nitrogen-containing pyridine ring may contribute to interactions with fungal-specific enzymes or membrane components.

Quantitative Data on Antimicrobial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various benzothiazole derivatives, illustrating the general potency of this class of compounds. It is important to note that specific MIC values for this compound and its analogues would need to be determined experimentally.

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Novel Benzothiazole Derivatives | S. aureus | 50 - 200 | [3] |

| Novel Benzothiazole Derivatives | B. subtilis | 25 - 200 | [3] |

| Novel Benzothiazole Derivatives | E. coli | 25 - 100 | [3] |

| Heteroaryl Benzothiazoles | Various Bacteria | 230 - 940 | [4] |

| Novel Benzothiazole Derivatives | C. albicans | Moderate Activity | [3] |

| Heteroaryl Benzothiazoles | Various Fungi | 60 - 470 | [4] |

Mechanism of Action: A Multi-Target Approach

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interact with multiple cellular targets, a desirable trait that can potentially circumvent the development of resistance.[3][9]

Key Molecular Targets

-

DNA Gyrase: Benzothiazoles have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[9][10] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

-

Dihydropteroate Synthase (DHPS): This enzyme is crucial for the synthesis of folic acid in bacteria. Some benzothiazole derivatives act as inhibitors of DHPS, thereby blocking the folate biosynthesis pathway and impeding bacterial growth.[9]

-

Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. Inhibition of dihydroorotase by benzothiazole compounds disrupts the production of essential building blocks for DNA and RNA synthesis.[3]

-

Other Potential Targets: Research suggests that benzothiazoles may also interfere with other cellular processes, including peptide deformylase activity and the function of various kinases.[9][10]

Proposed Mechanism of Action Pathway

Caption: Proposed multi-target mechanism of action for this compound compounds.

Structure-Activity Relationships (SAR)

The antimicrobial potency of this compound compounds can be modulated by the introduction of various substituents on both the benzothiazole and pyridine rings. Understanding these structure-activity relationships is crucial for the rational design of more effective analogues.

-

Substitutions on the Benzothiazole Ring: The electronic and steric properties of substituents at the C-6 position of the benzothiazole ring can significantly influence activity.[5] Electron-withdrawing groups may enhance activity in some cases, while bulky groups could either improve or hinder target binding depending on the specific enzyme's active site topology.

-

Substitutions on the Pyridine Ring: Modifications to the pyridine ring can affect the compound's overall polarity, solubility, and ability to form hydrogen bonds with the target protein. The nitrogen atom in the pyridine ring is a key feature, likely involved in crucial binding interactions.

Logical Framework for SAR Exploration

Caption: A logical framework for exploring the structure-activity relationships of this compound derivatives.

In Vitro Evaluation of Antimicrobial Activity

A standardized and reproducible method for assessing the antimicrobial activity of newly synthesized compounds is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

Materials:

-

Synthesized this compound compounds

-

Bacterial and/or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include positive control wells (inoculum + broth), negative control wells (broth only), and solvent control wells (inoculum + broth + highest concentration of DMSO used).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Data Analysis: Record the MIC values for each compound against each tested strain. Compare the activity to that of the standard antibiotics.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Their synthetic accessibility, broad-spectrum activity, and multi-targeted mechanism of action make them attractive candidates for further investigation. Future research efforts should focus on:

-

Lead Optimization: Synthesizing and screening a library of analogues to refine the structure-activity relationships and improve potency and selectivity.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of resistance.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the insights and protocols outlined in this guide, the scientific community can accelerate the discovery and development of new antimicrobial therapies based on the this compound framework, contributing to the global fight against infectious diseases.

References

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29). [Link]

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). [Link]

-

2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed. (2020-12-01). [Link]

-

Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014-03-26). [Link]

-

Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022-12-01). [Link]

-

Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - MDPI. [Link]

-

Antimicrobial activity of benzothiazole derivatives - ResearchGate. [Link]

-

2-substituted benzothiazoles as antiproliferative agents - Unich. [Link]

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI - AJOL. [Link]

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. [Link]

-

Synthesis and biological activity of novel benzothiazole pyridine derivatives - IOSR Journal. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022-02-12). [Link]

-

Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025-10-31). [Link]

-

Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. [Link]

-

Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed. [Link]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses | ACS Omega. (2023-09-25). [Link]

-

Heterocyclic Scaffold of Interest: Pyrimido [2, 3-b] Benzothiazole as Emerging Multifunctional Bioactive Agents - International Journal of Pharmaceutical Sciences. [Link]

-

Novel Synthesis of Pyridine, Pyrido[2,3-d]pyrimidine, Coumarin, Thiazolone and Triazole Derivatives - Sci-Hub. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-(3-Pyridyl)benzothiazole as a Selective Fluorescent Chemosensor for Metal Ion Detection

Introduction

The detection and quantification of metal ions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Metal ions play crucial roles in biological systems, acting as cofactors for enzymes and stabilizing protein structures. However, imbalances in their concentrations can lead to various pathological conditions. Consequently, the development of sensitive and selective methods for their detection is a significant area of research.

Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, rapid response times, and operational simplicity. Among the various classes of fluorophores, benzothiazole derivatives have garnered considerable attention owing to their excellent photophysical properties, including high quantum yields and photostability. The 2-(3-Pyridyl)benzothiazole scaffold, incorporating a benzothiazole unit as the fluorophore and a pyridine ring as the metal ion binding site, presents a promising candidate for a "turn-on" fluorescent sensor. This application note provides a comprehensive guide to the principles, protocols, and performance characteristics of this compound for the detection of select metal ions, primarily focusing on zinc (Zn²⁺). While direct data for this specific molecule is consolidated from the performance of its close analogs, the principles and protocols are broadly applicable.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of this compound is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of the benzothiazole moiety is quenched due to photoinduced electron transfer (PET) from the nitrogen atom of the pyridine ring to the excited benzothiazole core. This non-radiative decay pathway results in weak fluorescence emission.

Upon the introduction of a suitable metal ion, such as Zn²⁺, the pyridine nitrogen and the benzothiazole nitrogen act as a bidentate ligand, forming a stable coordination complex with the metal ion. This chelation event restricts the PET process by lowering the energy of the lone pair of electrons on the pyridine nitrogen. The inhibition of this quenching pathway leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" response. The magnitude of this fluorescence enhancement is proportional to the concentration of the metal ion, allowing for quantitative analysis.

Caption: Signaling pathway of this compound as a CHEF-based sensor.

Materials and Reagents

-

This compound (synthesis protocol provided below or commercially sourced)

-

Stock solution of this compound (1.0 mM in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water)

-

Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, CdCl₂, FeCl₃, etc.) (10 mM in deionized water)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

High-purity solvents (e.g., acetonitrile, DMSO, chloroform)

-

Deionized water

-

Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-substituted benzothiazoles, which can be adapted for this compound.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of an oxidizing agent, for instance, a mixture of H₂O₂/HCl.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Protocol 2: Preparation of Sensor and Metal Ion Solutions

-

Sensor Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in a high-purity solvent like acetonitrile (ACN) to prepare a 1 mM stock solution.

-

Working Sensor Solution (10 µM): Dilute the 1 mM stock solution with the desired experimental solvent system (e.g., ACN:H₂O 8:2 v/v) to a final concentration of 10 µM.

-

Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the nitrate or chloride salts of the desired metal ions in deionized water.

-

Working Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in the experimental solvent system.

Protocol 3: Fluorescence Titration for Metal Ion Detection

-

Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength (λex) and record the emission spectra over the desired range. Based on analogues, an excitation wavelength around 350-380 nm is a good starting point.

-

Blank Measurement: To a cuvette, add 3 mL of the 10 µM sensor solution and record the fluorescence spectrum. This will serve as the baseline fluorescence.

-

Titration: Sequentially add small aliquots of the working metal ion solution to the cuvette containing the sensor solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.

Caption: General experimental workflow for metal ion detection using this compound.

Performance Characteristics

The performance of a chemosensor is defined by its selectivity, sensitivity (limit of detection), and response time. The following table summarizes the typical performance of benzothiazole-based fluorescent sensors for various metal ions, which can be considered indicative for this compound.

| Parameter | Zn²⁺ | Cu²⁺ | Ni²⁺ | Cd²⁺ |

| Response Type | Fluorescence "Turn-on"[2][3] | Fluorescence "Turn-off"[4] | Fluorescence "Turn-off"[4] | Fluorescence "Turn-on"[5] |

| Detection Limit (LOD) | 2.36 x 10⁻⁸ M[2][3] | ~0.34 ppm[4] | ~0.30 ppm[4] | Not specified |

| Binding Stoichiometry | 1:1 or 2:1 (Sensor:Metal)[4] | 2:1 (Sensor:Metal)[4] | 2:1 (Sensor:Metal)[4] | Not specified |

| Solvent System | ACN:H₂O[2] | DMSO:CHCl₃[4] | DMSO:CHCl₃[4] | Mixed buffered medium[5] |

Selectivity and Interference